REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].[H-].[Na+].F[C:10]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:11]=1[CH:12]=O>CS(C)=O>[CH3:6][O:5][C:1]([C:2]1[S:3][C:10]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:11]=2[CH:12]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
0.647 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
0.405 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)OC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 Min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had reached again 25° C.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(S1)C=CC(=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.199 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |